Methyl 2,6-dibromopyridine-4-acetate Methyl 2,6-dibromopyridine-4-acetate
Brand Name: Vulcanchem
CAS No.: 1806274-14-5
VCID: VC2755355
InChI: InChI=1S/C8H7Br2NO2/c1-13-8(12)4-5-2-6(9)11-7(10)3-5/h2-3H,4H2,1H3
SMILES: COC(=O)CC1=CC(=NC(=C1)Br)Br
Molecular Formula: C8H7Br2NO2
Molecular Weight: 308.95 g/mol

Methyl 2,6-dibromopyridine-4-acetate

CAS No.: 1806274-14-5

Cat. No.: VC2755355

Molecular Formula: C8H7Br2NO2

Molecular Weight: 308.95 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,6-dibromopyridine-4-acetate - 1806274-14-5

Specification

CAS No. 1806274-14-5
Molecular Formula C8H7Br2NO2
Molecular Weight 308.95 g/mol
IUPAC Name methyl 2-(2,6-dibromopyridin-4-yl)acetate
Standard InChI InChI=1S/C8H7Br2NO2/c1-13-8(12)4-5-2-6(9)11-7(10)3-5/h2-3H,4H2,1H3
Standard InChI Key IQYSSQFSIKWHMB-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC(=NC(=C1)Br)Br
Canonical SMILES COC(=O)CC1=CC(=NC(=C1)Br)Br

Introduction

Chemical Identity and Basic Properties

Methyl 2,6-dibromopyridine-4-acetate is a substituted pyridine compound featuring two bromine atoms at the 2- and 6-positions of the pyridine ring, with a methyl acetate group at the 4-position. According to available data, this compound has the following properties:

PropertyValue
Chemical NameMethyl 2,6-dibromopyridine-4-acetate
Molecular FormulaC₈H₇Br₂NO₂
Molecular Weight308.97 g/mol
CAS Registry Number1806274-14-5
MDL NumberMFCD28785084
Purity (Commercial)95%

The compound features a pyridine core with the nitrogen at position 1, bromine atoms at positions 2 and 6, and a methyl acetate (-CH₂COOCH₃) group at position 4 . This structural arrangement contributes to its unique chemical properties and reactivity profile.

Structural Characteristics

The structure of Methyl 2,6-dibromopyridine-4-acetate is characterized by a pyridine ring with specific substitution patterns. The two bromine atoms at positions 2 and 6 are symmetrically arranged relative to the nitrogen atom in the pyridine ring. The methyl acetate group extends from position 4, creating a molecule with distinctive electronic and steric properties.

This compound differs from the related Methyl 2,6-dibromoisonicotinate (also known as methyl 2,6-dibromopyridine-4-carboxylate) by the presence of a methylene (-CH₂-) group between the pyridine ring and the carboxylate function. This additional carbon in the acetate group changes the spatial arrangement and reactivity of the molecule compared to the direct carboxylate derivative .

The molecular structure can be visualized as:

BrBrCNCBrCCH2COOCH3\begin{array}{ccc} & \text{Br} & \\ & | & \\ \text{Br}-\text{C} & \text{N} & \text{C}-\text{Br} \\ & | & \\ & \text{C} & \\ & | & \\ & \text{CH}_2 & \\ & | & \\ & \text{COOCH}_3 & \\ \end{array}

Physical Properties and Spectral Data

While direct physical property data for Methyl 2,6-dibromopyridine-4-acetate is limited in the available search results, some properties can be inferred by comparison with the related compound Methyl 2,6-dibromoisonicotinate:

PropertyValue (estimated based on related compounds)
Physical StateSolid at room temperature
Estimated Density~1.8-2.0 g/cm³
Estimated Boiling Point>320°C at 760 mmHg
Estimated Melting Point115-130°C

The presence of two bromine atoms at the 2- and 6-positions significantly influences the compound's physical properties, likely contributing to a higher density and melting point compared to non-brominated analogues. The methyl acetate group at position 4 would affect its solubility profile, likely making it moderately soluble in organic solvents such as chloroform, dichloromethane, and DMSO, but poorly soluble in water .

Synthesis Methods

From 2,6-Dichloropyridine Derivatives

A potential synthetic route could involve starting from 2,6-dichloropyridine derivatives. As described for similar compounds, the chlorine atoms could be replaced with bromine through halogen exchange reactions. This is supported by the synthesis method for 2,6-dibromopyridine described in the search results:

"7.4 g (0.05 mol) of 2,6-dichloropyridine are admixed with 100 ml of anhydrous acetic acid. The reaction mixture is then heated to 110°C with exclusion of moisture. Hydrogen bromide gas is passed in continuously at this temperature for 9 hours while stirring the reaction mixture."

For Methyl 2,6-dibromopyridine-4-acetate, additional steps would be required to introduce the acetate group at position 4.

From 2,6-Dibromopyridine-4-carboxylic Acid

Another potential route could involve starting with 2,6-dibromopyridine-4-carboxylic acid or its methyl ester (Methyl 2,6-dibromoisonicotinate). The direct ester could be reduced to the corresponding alcohol using a metal hydride reducing agent like sodium borohydride (as described for similar transformations in the search results), followed by esterification of the resulting alcohol:

"The production of (2,6-dichloropyridin-4-yl) methanol is carried out by reducing an alkyl 2,6-dichloropyridine-4-carboxylate with a metal hydride. By this, it can be performed efficiently and selectively."

A similar approach could potentially be applied to synthesize Methyl 2,6-dibromopyridine-4-acetate from the corresponding carboxylate precursor.

Reactivity and Chemical Properties

The reactivity of Methyl 2,6-dibromopyridine-4-acetate is influenced by several structural features:

Bromine Substituents

The bromine atoms at positions 2 and 6 are susceptible to nucleophilic aromatic substitution reactions, making this compound valuable as a building block in organic synthesis. These positions can undergo substitution reactions with various nucleophiles, including amines, alcohols, and thiols, potentially leading to a diverse array of derivatives.

Ester Functionality

The methyl acetate group can undergo typical ester reactions such as hydrolysis, transesterification, and reduction. The hydrolysis would yield the corresponding carboxylic acid, while reduction with appropriate reducing agents could lead to the alcohol derivative.

Pyridine Ring

The pyridine nitrogen can act as a weak base and participate in coordination chemistry with metals. The electron-withdrawing effect of the nitrogen and bromine substituents makes the ring susceptible to nucleophilic attack, particularly at positions 2, 4, and 6.

Applications and Significance

Methyl 2,6-dibromopyridine-4-acetate and related dibromopyridine derivatives have significant applications in various fields:

Synthetic Building Blocks

Brominated pyridines serve as important intermediates in organic synthesis, particularly for the construction of complex molecules with biological activity. As noted for related compounds: "Brominated bipyridines and terpyridines are highly desirable synthetic building blocks for both ligand design and macro- or supramolecular applications."

Pharmaceutical Applications

The pyridine scaffold is present in numerous pharmaceutically active compounds, and derivatives like Methyl 2,6-dibromopyridine-4-acetate can serve as intermediates in the synthesis of drug candidates. The ability to selectively functionalize different positions of the pyridine ring through the bromine substituents makes this compound particularly valuable in medicinal chemistry.

Material Science

Functionalized pyridines are used in the development of new materials, including polymers, liquid crystals, and coordination complexes. The dibromopyridine structure can potentially be incorporated into larger systems to impart specific properties, as suggested by research on related compounds: "6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'- bipyridine: a new solubilizing building block for macromolecular and supramolecular applications."

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